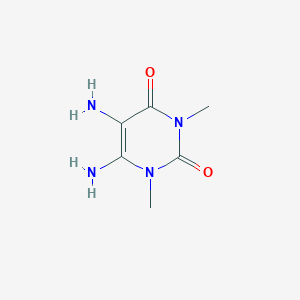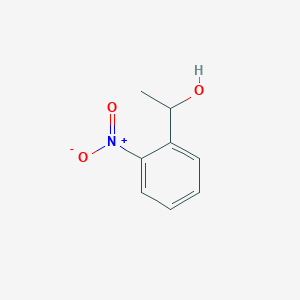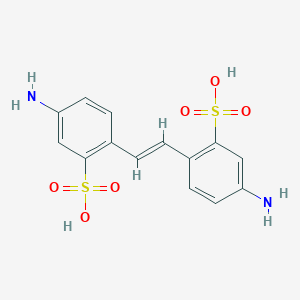
Streptidine
Overview
Description
Streptidine is an important natural product found in many plants. It is a secondary metabolite that has been studied extensively for its diverse biological activities and therapeutic potential. This compound is a cyclic depsipeptide composed of two amino acids, L-amino-2-methyl-1-propanol and L-glutamic acid, linked by an amide bond. It is a colorless crystalline compound and is soluble in water.
Scientific Research Applications
Biological Activity of Streptidine Compounds : this compound serves as the cationic sugar component of streptomycin. A novel platinum compound of this compound exhibits biological activity in cytotoxic assays, antimicrobial studies, DNA titration, and fluorescence in vitro experiments (Aliaga-Alcalde et al., 2009).
Diabetes Research and Antidiabetic Therapies : Streptozotocin (STZ), derived from this compound, is widely used in experimental models to induce diabetes in animals. This facilitates the study of diabetogenic mechanisms and the evaluation of novel antidiabetic therapies (Goyal et al., 2016).
Experimental Models of Diabetes : STZ is employed to produce models of type 1 and type 2 diabetes mellitus in mice and rats, providing a platform for diabetes research (Furman, 2015).
Understanding Pathogenesis of Infectious Disease : Research on Streptococcus pneumoniae, related to this compound, has led to significant advances in understanding the pathogenesis of infectious diseases, developing important staining techniques, and studying bacterial capsules in resistance to phagocytosis (Watson et al., 1993).
Ototoxicity and Antibiotic Effects : this compound, as a metabolic derivative of streptomycin, is vestibulotoxic in rats and can contribute to ototoxicity after prolonged antibiotic administration (Granados & Meza, 2005).
Streptomycin Biosynthesis : In Streptomyces griseus, this compound plays a role in the cell wall structure and is essential for the production of streptomycin (Barabás & Szabó, 1968).
Genomic Stability Effects : Streptozotocin can affect genomic stability in normal and pathological cells, making it a critical tool in genetic research (Błasiak et al., 2004).
Mechanism of Action
Target of Action
Streptidine, a component of the antibiotic Streptomycin, primarily targets the bacterial ribosome . More specifically, it binds to the small 16S rRNA of the 30S ribosomal subunit . The 30S ribosomal subunit plays a crucial role in protein synthesis, making it a key target for the action of this compound .
Mode of Action
This compound functions as a protein synthesis inhibitor . By binding to the 30S ribosomal subunit, it interferes with the binding of formyl-methionyl-tRNA to the 30S subunit . This interaction disrupts protein synthesis, leading to mistranslation and elimination of proofreading . As a result, the bacterial cell is unable to produce essential proteins, which ultimately leads to bacterial death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacterial cells . By binding to the 30S ribosomal subunit, this compound disrupts the translation process, preventing the formation of new proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins, leading to the death of the bacterial cell .
Pharmacokinetics
The pharmacokinetic properties of this compound, as part of Streptomycin, include a bioavailability of 84% to 88% when administered intramuscularly . The elimination half-life is approximately 5 to 6 hours, and it is primarily excreted by the kidneys . These properties impact the drug’s bioavailability and determine the appropriate route of administration.
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis, leading to bacterial cell death . This makes this compound, as a component of Streptomycin, a potent bactericidal antibiotic. It is particularly effective against a broad spectrum of bacteria, including those that are multi-drug resistant .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of resistance genes in bacteria is often tightly controlled and dependent on environmental conditions . Additionally, the efficacy of this compound can be affected by the presence of other antibiotics, as it is often used in combination with other agents for the empirical treatment of severe infections .
Future Directions
Therapeutic peptides, including streptidine, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to continue to advance this field .
Biochemical Analysis
Biochemical Properties
Streptidine is involved in several biochemical reactions, particularly in the biosynthesis of streptomycin. It interacts with various enzymes and proteins during its synthesis and incorporation into the antibiotic structure. One of the key enzymes involved is streptomycin streptidinokinase, which phosphorylates this compound . This phosphorylation is essential for the subsequent steps in the biosynthesis of streptomycin. This compound also interacts with other biomolecules, such as adenosine 5’-triphosphate, which acts as a phosphoryl donor in the reaction .
Cellular Effects
This compound, as part of streptomycin, has significant effects on bacterial cells. It binds to the bacterial ribosome, inhibiting protein synthesis and leading to cell death. This interaction disrupts the normal function of the ribosome, preventing the translation of mRNA into proteins. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its role in streptomycin, which targets the ribosomal machinery of bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the bacterial ribosome. This compound, as part of streptomycin, binds to the 30S subunit of the ribosome, causing a misreading of the genetic code and inhibiting protein synthesis. This binding interaction is crucial for the antibiotic’s bactericidal activity. Additionally, this compound’s phosphorylation by streptomycin streptidinokinase is an important step in its activation and incorporation into the antibiotic structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, as part of streptomycin, can change over time. Streptomycin’s stability and degradation are important factors that influence its long-term effects on bacterial cells. Studies have shown that streptomycin can degrade over time, leading to a decrease in its antibacterial activity. The stability of this compound itself within the streptomycin molecule is relatively high, allowing it to maintain its function over extended periods .
Dosage Effects in Animal Models
The effects of this compound, as part of streptomycin, vary with different dosages in animal models. At therapeutic doses, streptomycin effectively inhibits bacterial growth and treats infections. At high doses, streptomycin can cause toxic effects, such as nephrotoxicity and ototoxicity. These adverse effects are primarily due to the accumulation of streptomycin in the kidneys and inner ear, where it can cause cellular damage .
Metabolic Pathways
This compound is involved in the metabolic pathways of streptomycin biosynthesis. It interacts with enzymes such as streptomycin streptidinokinase, which phosphorylates this compound, and other enzymes involved in the assembly of the streptomycin molecule. These interactions are crucial for the proper synthesis and function of streptomycin. This compound’s role in these metabolic pathways ensures the production of an active and effective antibiotic .
Transport and Distribution
Within cells and tissues, this compound, as part of streptomycin, is transported and distributed by various mechanisms. Streptomycin is taken up by bacterial cells through active transport mechanisms, allowing it to reach its target, the ribosome. In animal models, streptomycin is distributed to various tissues, with high concentrations found in the kidneys and inner ear. This distribution pattern is important for both its therapeutic effects and potential toxicity .
Subcellular Localization
This compound, as part of streptomycin, localizes to the bacterial ribosome, where it exerts its antibacterial effects. The targeting of streptomycin to the ribosome is facilitated by its structure, which allows it to bind specifically to the 30S subunit. This subcellular localization is crucial for streptomycin’s function as an antibiotic, as it ensures that this compound can effectively inhibit protein synthesis and kill bacterial cells .
properties
IUPAC Name |
2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14)/t1-,2+,3?,4+,5-,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXMXWJPFIDEMT-XGNJAFTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018976 | |
| Record name | Streptidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85-17-6 | |
| Record name | Streptidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Streptidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STREPTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN7462S5BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does streptidine contribute to the antibiotic activity of streptomycin?
A1: [, , ] While this compound itself doesn't possess antibiotic properties, it plays a crucial role in the binding of streptomycin to its target, the bacterial ribosome. Specifically, this compound interacts with the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial death.
Q2: Can you elaborate on the structural characteristics of this compound?
A2: [, , ] this compound is a meso form of 1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane.
Q3: Are there spectroscopic data available to characterize this compound?
A3: While the provided research papers primarily focus on biosynthesis and biological effects, spectroscopic data like NMR and IR would be crucial for complete structural elucidation.
Q4: Is there information available on the stability of this compound under different conditions?
A4: [, ] The provided research primarily focuses on this compound's role in streptomycin biosynthesis and its biological effects. Further studies are needed to assess its stability under various conditions such as pH, temperature, and exposure to light and oxygen.
Q5: What are the potential challenges in formulating this compound for various applications?
A5: [] Formulation challenges would depend on the intended application. Being a highly polar molecule due to its multiple hydroxyl and guanidino groups, solubility and stability in various formulations would be key considerations.
Q6: Does this compound exhibit any catalytic properties?
A6: [] The research primarily focuses on this compound's role as a structural component of streptomycin. There's no mention of independent catalytic properties.
Q7: What is known about the structure-activity relationship (SAR) of the this compound moiety in streptomycin?
A7: [] Modifications to the guanidino groups of this compound significantly impact streptomycin's activity. Replacing both guanidino groups with amino, ureido, or aminopyrimidine moieties resulted in decreased activity against Escherichia coli. Interestingly, bluensomycin, a naturally occurring streptomycin analog with a carbamoyl group replacing one guanidino group, retains antibacterial activity. [, ]
Q8: Are there specific analytical methods for detecting and quantifying this compound?
A8: [] The research mentions high-performance liquid chromatography (HPLC) as a method to detect this compound in biological samples. [] Additional analytical techniques could include mass spectrometry and various spectroscopic methods.
Q9: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A9: [] The provided research primarily focuses on this compound's role in streptomycin. As a component of the antibiotic, its PK/PD properties would be intertwined with those of streptomycin. Independent studies would be needed to elucidate the absorption, distribution, metabolism, and excretion of this compound.
Q10: Are there known mechanisms of resistance associated with this compound?
A10: [, ] Bacterial resistance to aminoglycosides, including streptomycin, primarily arises from enzymatic modifications of the antibiotic molecule. While resistance mechanisms generally target the aminoglycoside as a whole, modifications to the this compound moiety could potentially impact resistance development. Further research is needed to explore this.
Q11: Is there any information available on the toxicity of this compound?
A11: [, ] The research primarily focuses on streptomycin. While this compound is a component of streptomycin, its independent toxicity profile hasn't been extensively studied.
Q12: Have there been attempts to develop specific drug delivery systems for this compound?
A12: [] The research focuses on this compound as part of streptomycin. Drug delivery strategies would likely focus on the antibiotic molecule as a whole.
Q13: What is the environmental impact and degradation pathway of this compound?
A13: [, ] The research primarily focuses on this compound's role in streptomycin. Assessing the environmental impact would require dedicated studies on its degradation pathway and potential effects on ecosystems.
Q14: Does this compound elicit any immunological responses?
A14: [] The research doesn't mention any studies on the immunogenicity of this compound.
Q15: Are there known interactions between this compound and drug transporters or metabolizing enzymes?
A15: [, ] The research focuses on this compound as a part of streptomycin. Information on specific interactions with drug transporters or metabolizing enzymes would require dedicated studies.
Q16: What is the biocompatibility and biodegradability of this compound?
A16: [] Limited information is available on the biocompatibility and biodegradability of this compound. As a naturally occurring compound, it is likely to be biodegradable, but further research is needed to confirm this and assess its compatibility with biological systems for potential applications beyond its role in streptomycin.
Q17: Are there any known alternatives or substitutes for this compound in streptomycin or other applications?
A17: [] The research doesn't explicitly mention alternatives for this compound. Exploring alternative molecules that can mimic its function in binding to the bacterial ribosome could be a potential area for future research.
Q18: Can you provide a historical context for the discovery and research on this compound?
A18: [] The discovery of this compound is closely tied to the discovery of streptomycin in 1944 by Waksman. Since then, research has focused on understanding its biosynthesis and its role in the antibiotic activity of streptomycin.
Q19: How do cross-disciplinary approaches contribute to research on this compound?
A19: [] Understanding this compound requires a multidisciplinary approach involving biochemistry, microbiology, organic chemistry, and computational chemistry. Combining these disciplines could lead to developing novel antibiotics or understanding resistance mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

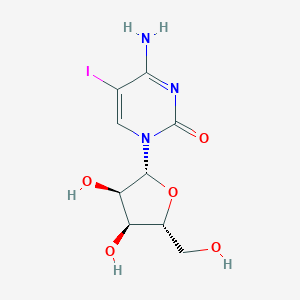
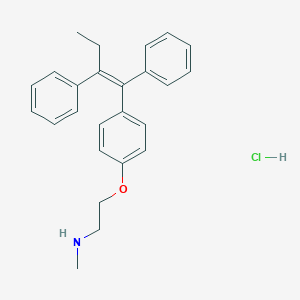

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
